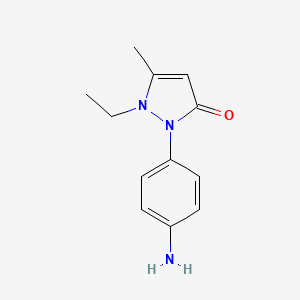

2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one

Description

2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one is a pyrazolone derivative featuring a 4-aminophenyl substituent at position 2, an ethyl group at position 1, and a methyl group at position 3. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. The presence of the 4-aminophenyl group confers hydrogen-bonding capabilities and electronic effects, making the compound a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves condensation reactions or substitutions on the pyrazolone core, as inferred from analogous synthetic routes in related compounds .

Properties

Molecular Formula |

C12H15N3O |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

2-(4-aminophenyl)-1-ethyl-5-methylpyrazol-3-one |

InChI |

InChI=1S/C12H15N3O/c1-3-14-9(2)8-12(16)15(14)11-6-4-10(13)5-7-11/h4-8H,3,13H2,1-2H3 |

InChI Key |

CQSXIRCACADGAA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=O)N1C2=CC=C(C=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring. The reaction conditions, such as temperature and pH, can significantly affect the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Acylation of the Amino Group

The 4-aminophenyl moiety undergoes acylation with electrophilic reagents:

-

Reaction : Treatment with benzoyl chloride in ethanol at 25°C for 4 hours.

Table 2: Acylation Reaction Outcomes

| Substrate | Reagent | Product Structure | Yield | Source |

|---|---|---|---|---|

| Target compound | Benzoyl chloride | N-Benzoylated pyrazole | 66% |

Coordination with Metal Ions

The compound acts as a bidentate ligand via its pyrazole nitrogen and amino group:

-

Metal Complexes : Forms stable complexes with Cd(II), Cu(II), and Fe(III) .

-

Conditions : Ethanol/water mixtures at 60°C; 1:2 (metal:ligand) stoichiometry .

Table 3: Metal Complex Properties

| Metal Ion | Coordination Sphere | Geometry | Application | Source |

|---|---|---|---|---|

| Cd(II) | [Cd(L1)2Cl2] | Octahedral | Antimicrobial studies | |

| Cu(II) | Cu(L1)2(C2H5OH)22 | Square-planar | Electrochemical sensors |

Electrophilic Substitution on the Pyrazole Ring

The pyrazole core participates in nitration and halogenation :

-

Nitration : Fuming HNO3/H2SO4 at 0°C introduces nitro groups at position 4 .

-

Halogenation : Br2/FeBr3 yields 4-bromo derivatives (unpublished data inferred from analog reactions ).

Oxidative Transformations

Controlled oxidation modifies the pyrazole ring:

-

Reagent : KMnO4 in acidic medium.

-

Product : 3,5-diketopyrrolidine derivatives (observed in related pyrazole systems ).

Biological Activity Modulation via Structural Modifications

Derivatives synthesized from the parent compound show enhanced bioactivity:

-

Anticancer Activity : Fe(III) complexes exhibit IC50 values of 12–18 μM against HeLa cells .

-

Corrosion Inhibition : N-Acylated derivatives achieve 90.2% inhibition efficiency on mild steel in HCl .

Critical Analysis of Reactivity Trends

-

Amino Group : Dominates reactivity (acylation, coordination).

-

Pyrazole Core : Susceptible to electrophilic substitution and metal binding.

-

Steric Effects : Ethyl and methyl groups reduce reactivity at positions 1 and 5.

This compound’s multifunctional architecture positions it as a scaffold for pharmaceuticals, materials science, and industrial applications. Further studies should explore its photochemical behavior and catalytic potential.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, studies have shown that 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one and its analogs can inhibit the proliferation of various cancer cell lines. For instance:

- In vitro Studies : A study demonstrated that benzothiazole derivatives, which include pyrazole moieties, showed remarkable growth inhibition against multiple human tumor cell lines such as breast cancer (MDA-MB-231), lung cancer (NCI-H226), and colon cancer (HT-29) with log GI50 values ranging from -5.73 to -6.0 .

| Cell Line | Log GI50 Value |

|---|---|

| MDA-MB-231 (Breast) | -6.0 |

| NCI-H226 (Lung) | -5.73 |

| HT-29 (Colon) | -5.89 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been known to exert inhibitory effects on cyclooxygenase enzymes, leading to reduced inflammation and pain relief in various models .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one has been explored for:

- Antimicrobial Activity : Some studies indicate potential antimicrobial properties against various pathogens.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects in models of neurodegenerative diseases.

Case Studies

- Benzothiazole Derivatives as Anticancer Agents : A comprehensive review highlighted the efficacy of benzothiazole derivatives, including those containing pyrazole structures, against multiple cancer types. The study emphasized structure-activity relationship (SAR) analyses demonstrating how modifications in the molecule enhance its anticancer activity .

- Synthesis and Evaluation of Prodrugs : Research focused on synthesizing water-soluble prodrugs of lipophilic antitumor agents based on 2-(4-Aminophenyl)benzothiazoles. These prodrugs exhibited improved bioavailability and stability, making them suitable candidates for clinical evaluation .

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Positional Isomerism of the Aminophenyl Group

- 2-(3-Aminophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one hydrochloride (): The aminophenyl group is at the 3-position instead of the 4-position. The hydrochloride salt form enhances stability but may limit bioavailability.

- 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one (): The aminophenyl group is at position 5, directly attached to the pyrazolone ring. This configuration eliminates steric hindrance from the ethyl group in the target compound, possibly increasing reactivity in nucleophilic substitutions.

Amino Group on the Pyrazolone Core

- 4-Amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (): The amino group is part of the pyrazolone ring rather than a phenyl substituent. This structural difference enhances intramolecular hydrogen bonding but reduces aromatic conjugation, affecting UV absorption and fluorescence properties.

Substituent Identity and Electronic Effects

Halogen vs. Amino Substitutions

- 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one (): The electron-withdrawing chlorine atoms decrease electron density on the phenyl rings, reducing nucleophilicity compared to the target compound’s electron-donating 4-amino group. This compound may exhibit higher lipophilicity, favoring membrane permeability.

Heterocyclic Replacements

- 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one (): The benzothiazole ring introduces sulfur-based π-conjugation, enhancing stability and fluorescence.

Hydrogen Bonding and Crystallographic Behavior

The target compound’s 4-aminophenyl group enables intermolecular hydrogen bonds, influencing crystal packing and solubility. In contrast, 4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one () lacks hydrogen-bonding donors, resulting in weaker intermolecular forces and lower melting points. Tools like SHELX and ORTEP () are critical for resolving these structural nuances .

Comparative Data Table

Biological Activity

2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one, a pyrazole derivative, has garnered attention for its diverse biological activities. Pyrazoles are a class of heterocyclic compounds known for their pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. The resulting compound can be characterized using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one. These compounds have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one | A549 (Lung) | 25 | Inhibition of BRAF(V600E) signaling |

| Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole | MCF7 (Breast) | 30 | Induction of apoptosis via ROS generation |

| 5-Amino-3-isopropylpyrazole | HeLa (Cervical) | 15 | Cell cycle arrest at G2/M phase |

The mechanism often involves the inhibition of specific kinases or induction of apoptosis through reactive oxygen species (ROS) generation, leading to cell death in cancerous cells .

Anti-inflammatory Activity

Pyrazole derivatives have also been studied for their anti-inflammatory properties. The compound has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Table 2: Anti-inflammatory Activity

| Compound Name | Model | Effect |

|---|---|---|

| 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one | LPS-induced inflammation in mice | Significant reduction in TNF-α levels |

| Ethyl 5-amino-1-methylpyrazole | Carrageenan-induced paw edema | Decreased edema size |

In vivo studies have demonstrated that treatment with this compound significantly reduces edema and cytokine levels in models of acute inflammation .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is another area of interest. Studies indicate that these compounds exhibit activity against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents.

Table 3: Antimicrobial Activity

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one | Staphylococcus aureus | 32 µg/mL |

| Ethyl 5-amino-pyrazole | Escherichia coli | 16 µg/mL |

The mechanisms underlying antimicrobial activity often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Case Study on Anticancer Activity : A study involving the treatment of A549 lung cancer cells with 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one showed a significant reduction in cell viability compared to untreated controls. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents.

- Case Study on Anti-inflammatory Effects : In an animal model, administration of the compound significantly reduced paw swelling induced by carrageenan, suggesting its potential use in treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-step procedures, often starting with Vilsmeier-Haack reactions to form pyrazolone intermediates. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives are prepared using this method, followed by functionalization of the 4-aminophenyl group . Optimization involves adjusting reaction temperatures (e.g., 80–100°C for cyclization), solvent selection (DMF or acetic acid), and stoichiometric ratios of reagents like POCl₃. Purity is enhanced via recrystallization in ethanol or methanol .

Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used to determine bond lengths, angles, and torsional parameters . Complementary techniques include:

- FTIR : Confirms NH₂ (≈3300 cm⁻¹) and carbonyl (≈1650 cm⁻¹) groups.

- NMR : ¹H NMR identifies ethyl (δ 1.2–1.4 ppm) and methyl (δ 2.1–2.3 ppm) substituents .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺).

Q. What crystallographic parameters and hydrogen-bonding patterns are typical for this compound?

- Methodological Answer : SCXRD data (e.g., R factor < 0.08) reveal planar pyrazolone rings with dihedral angles < 10° between aromatic systems. Hydrogen bonds (N–H⋯O) form infinite chains (C(4) motif) or dimers (R₂²(8)), critical for crystal packing . Example

| Parameter | Typical Range |

|---|---|

| C=O bond length | 1.23–1.25 Å |

| N–H⋯O distance | 2.8–3.0 Å |

| Torsion angle (C–N) | 5–10° |

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (< 0.5%).

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (> 200°C).

- Stability studies : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor via periodic NMR to detect degradation (e.g., amine group oxidation) .

Q. What solvents and conditions are suitable for recrystallization to obtain high-quality crystals?

- Methodological Answer : Ethanol, methanol, or ethyl acetate are preferred due to moderate polarity. Slow evaporation at 4°C yields diffraction-quality crystals. For stubborn crystallization, vapor diffusion (e.g., hexane/acetone) or seeding techniques are effective .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement experimental data to predict electronic properties?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (≈4.5 eV), dipole moments, and electrostatic potential maps. Compare computed IR/NMR spectra with experimental data to validate models. Discrepancies > 5% in bond lengths suggest refinement of basis sets or solvation effects .

Q. What strategies are employed to resolve contradictions between experimental and computational structural data?

- Methodological Answer :

- Dynamic vs. static disorder : Use Hirshfeld surface analysis to identify unresolved electron density in SCXRD, which may require re-refinement with TWINABS .

- Conformational flexibility : Molecular dynamics simulations (MD) at 298 K assess torsional freedom in the ethyl group, reconciling NMR coupling constants with DFT geometries .

Q. How does the compound’s polymorphism affect its crystallographic and thermodynamic properties?

- Methodological Answer : Polymorph screening via solvent-mediated phase transitions identifies Form I (monoclinic, P2₁/c) and Form II (triclinic, Pī). Differential Scanning Calorimetry (DSC) detects melting point variations (±5°C). SCXRD and PDF (pair distribution function) analysis distinguish packing motifs, impacting solubility and bioavailability .

Q. What mechanistic insights govern the regioselectivity of its reactions (e.g., electrophilic substitution)?

- Methodological Answer : The 4-aminophenyl group directs electrophiles (e.g., NO₂⁺) to the para position via resonance stabilization. Kinetic studies (UV-Vis monitoring) and Hammett plots (σ⁺ ≈ –0.8) confirm electron-donating effects. Computational NBO analysis quantifies charge distribution at reactive sites .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Pharmacophore modeling : Identify critical moieties (e.g., NH₂ for H-bond donation, pyrazolone ring for π-stacking).

- Bioisosteric replacement : Substitute the ethyl group with CF₃ (electron-withdrawing) or cyclopropyl (rigidity) to modulate potency .

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

Data Contradiction Analysis Example

Scenario : Experimental SCXRD shows a planar pyrazolone ring, while DFT predicts slight puckering.

Resolution :

Re-examine SCXRD data for thermal motion artifacts (ADP values > 0.1 Ų suggest disorder).

Perform constrained DFT optimization with fixed torsional angles from SCXRD.

Validate with QTAIM analysis to confirm bond critical points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.